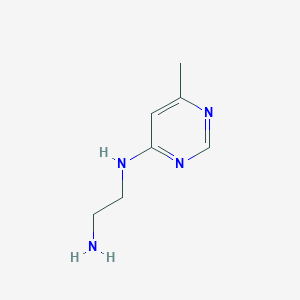
4-Chloroquinolin-8-ol hydrochloride
Übersicht
Beschreibung
4-Chloroquinolin-8-ol hydrochloride, also known as 4-Chloro-8-quinolinol, is a chemical compound with the molecular formula C9H7Cl2NO . It has a molecular weight of 216.064 Da . The compound is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 4-Chloroquinolin-8-ol hydrochloride and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, quinoline derivatives are generally synthesized using classical protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods are often modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-8-ol hydrochloride consists of a benzene ring fused with a pyridine moiety . The InChI string representation of the molecule is InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H . The Canonical SMILES representation is C1=CC2=C(C=CN=C2C(=C1)O)Cl .
Physical And Chemical Properties Analysis
4-Chloroquinolin-8-ol hydrochloride has a molecular weight of 216.064 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-Chloroquinolin-8-ol hydrochloride has been used in the synthesis of novel compounds like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ). This involves reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. The synthesized compounds, including their metal complexes, have been explored for their physicochemical properties and antimicrobial activity (Patel & Patel, 2017).
Antimicrobial Applications
- 4-Chloroquinolin-8-ol derivatives have shown efficacy as antimicrobial agents. For instance, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis were found to be promising, indicating its potential in antituberculosis therapy (Hongmanee et al., 2006).
Quantitative Analysis in Pharmaceuticals
- Techniques like reverse phase isocratic HPLC and thin layer chromatography (TLC) have been developed for the quantitative estimation of 4-Chloroquinolin-8-ol and its derivatives in pharmaceutical dosage forms. This is crucial for ensuring the quality and efficacy of pharmaceutical products containing these compounds (Kandepu et al., 2012) (Pavithra et al., 2011).
Repurposing in Cancer Therapy
- Compounds like chloroquine and hydroxychloroquine, which are structurally related to 4-Chloroquinolin-8-ol, have been investigated for their potential as anti-cancer agents. Their ability to sensitize tumor cells to various drugs has led to an interest in repurposing these drugs for cancer treatment (Verbaanderd et al., 2017).
Spectroscopic Studies
- Spectroscopic studies, including Raman and infrared spectroscopy, have been conducted on 4-Chloroquinolin-8-ol derivatives. These studies provide insights into the vibrational properties of these molecules, which is important for understanding their chemical behavior and potential applications (Fernandes et al., 2016).
Zukünftige Richtungen
Quinoline and its derivatives, including 4-Chloroquinolin-8-ol hydrochloride, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential biological and pharmaceutical activities .
Wirkmechanismus
Target of Action
4-Chloroquinolin-8-ol hydrochloride, also known as an Alq3 derivative , is a compound that has been found to have similar targets to Chloroquine . Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
The mode of action of 4-Chloroquinolin-8-ol hydrochloride is believed to be similar to that of Chloroquine. Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which ultimately leads to the death of the parasite .
Biochemical Pathways
Given its similarity to chloroquine, it is likely that it affects the heme detoxification pathway in plasmodium species . The accumulation of toxic heme due to the inhibition of heme polymerase disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability
Result of Action
The primary result of the action of 4-Chloroquinolin-8-ol hydrochloride is the death of the Plasmodium species due to the accumulation of toxic heme . This makes it a potential candidate for the treatment of malaria.
Eigenschaften
IUPAC Name |
4-chloroquinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBZUQMMCLIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743713 | |
| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57334-61-9 | |
| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)


![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)




![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)